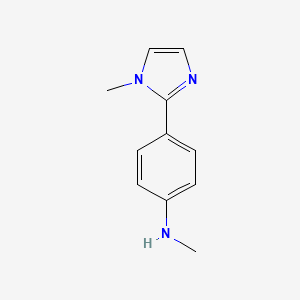

N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-methyl-4-(1-methylimidazol-2-yl)aniline |

InChI |

InChI=1S/C11H13N3/c1-12-10-5-3-9(4-6-10)11-13-7-8-14(11)2/h3-8,12H,1-2H3 |

InChI Key |

KJBKHFGFTROUEZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline and imidazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline and imidazole compounds.

Scientific Research Applications

4-(1-methyl-1H-benzimidazol-2-yl)aniline is an organic compound with a benzimidazole core attached to an aniline moiety, featuring a nitrogen-containing heterocyclic structure that gives it diverse chemical and biological properties. Benzimidazole rings are often used as a pharmacophore in medicinal chemistry because of their ability to interact with various biological targets.

Chemical Properties and Reactivity

4-(1-methyl-1H-benzimidazol-2-yl)aniline exhibits versatile reactivity, allowing it to participate in several chemical transformations. The benzimidazole derivatives are also used in the synthesis of other compounds. In a study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield 2-(4-((1H-benzimidazol-2-yl)sulfanyl)phenyl)methylidene)hydrazine-1-carbothioamide.

Biological Activities and Applications

4-(1-methyl-1H-benzimidazol-2-yl)aniline has demonstrated significant biological activity across various studies. Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial activities. Compounds containing benzimidazole derivatives are used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole. Interaction studies have focused on the binding properties of 4-(1-methyl-1H-benzimidazol-2-yl)aniline with various biomolecules, which help elucidate the molecular mechanisms underlying its biological activities.

Structural Analogs

Several compounds share structural similarities with 4-(1-methyl-1H-benzimidazol-2-yl)aniline, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(1H-benzimidazol-2-yl)-aniline | Benzimidazole derivative | Antitumor and antiviral activity |

| 5-(methylbenzimidazol-2-yl)-aniline | Benzimidazole derivative | Antimicrobial properties |

| 4-(phenylbenzimidazol-2-yl)-aniline | Benzimidazole derivative | Glycogen phosphorylase inhibition |

Mechanism of Action

The mechanism of action of N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences and similarities between N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline and key analogs:

Key Observations:

- Linker Groups : Compounds with methylene (CH₂) or methoxy (OCH₂) linkers (e.g., 4-(1H-imidazol-1-ylmethyl)aniline) exhibit altered electronic profiles and solubility compared to direct imidazole-aniline bonds .

- N-Methylation : The N-methyl group on the aniline nitrogen in the main compound may improve metabolic stability by hindering oxidative deamination, a common degradation pathway for primary anilines .

Physicochemical Properties

- Melting Points: 4-(1H-Imidazol-1-ylmethyl)aniline: 128–130°C 2-(4-Methyl-1H-imidazol-2-yl)aniline: Not explicitly reported, but analogs with similar structures (e.g., benzimidazoles) typically melt between 150–250°C .

- Solubility: Methoxy-linked derivatives (e.g., 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline) are likely more polar and water-soluble than non-polar analogs due to the oxygen atom .

Pharmacological and Industrial Relevance

- Imidazole Derivatives : Compounds like this compound are explored for antimicrobial, anticancer, and anti-inflammatory activities due to the imidazole ring’s ability to mimic histidine in biological systems .

- Benzimidazole Analogs : Derivatives with benzimidazole cores (e.g., N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline) show enhanced stability and bioactivity, suggesting that halogenation could be a viable strategy for optimizing the main compound .

Biological Activity

N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | Approximately 205.28 g/mol |

| Functional Groups | Imidazole, Aniline |

The presence of the imidazole moiety suggests significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of imidazole, including this compound, exhibit promising anticancer properties. A study evaluated similar imidazole derivatives for their cytotoxic effects on cancer cell lines such as HeLa, HCT-116, and MCF-7. The most active compounds demonstrated IC50 values in the range of 6–11 µM against HeLa cells, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

This compound has also shown antimicrobial activity against various bacterial strains. Compounds containing imidazole and thio groups have been reported to possess significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. This suggests that the compound could be explored for its potential in treating bacterial infections.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Imidazole derivatives are known to inhibit various enzymes, including those involved in cancer cell proliferation and survival pathways. For instance, studies have shown that certain imidazole compounds can inhibit farnesyltransferase, an enzyme critical for cancer cell signaling .

- Induction of Apoptosis : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways, leading to increased early apoptotic populations in treated cells .

- Cell Cycle Arrest : Some studies have reported that imidazole derivatives can cause cell cycle arrest at various phases, particularly G2/M phase, which is crucial for halting the proliferation of cancer cells .

Study on Anticancer Activity

A notable study investigated the anticancer effects of a series of imidazole derivatives, including this compound. The results revealed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 6–11 | Induction of apoptosis |

| HCT-116 | 8–12 | Cell cycle arrest |

| MCF-7 | 49–82 | Moderate cytotoxicity |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of imidazole derivatives against various pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.